molecular formula C10H14N2O2 B1356591 N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 824429-50-7

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1356591
CAS No.: 824429-50-7
M. Wt: 194.23 g/mol
InChI Key: HZMZDHXEFCTHBD-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxy group and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 6-hydroxy-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of 6-oxo-pyridine derivatives.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to its specific substitution pattern and the presence of both hydroxy and amide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-N-(6-oxo-1H-pyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-5-4-6-8(13)11-7/h4-6H,1-3H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMZDHXEFCTHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590332
Record name 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824429-50-7
Record name 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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